(2E)-1-{5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZINE
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Overview
Description
(2E)-1-{5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZINE is a complex organic compound that belongs to the class of triazinoindoles This compound is characterized by its unique structure, which includes a triazinoindole core and a nitrophenylmethylidene hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZINE typically involves multiple steps, starting with the preparation of the triazinoindole core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The subsequent step involves the introduction of the nitrophenylmethylidene hydrazine moiety through condensation reactions. Common reagents used in these reactions include hydrazine derivatives, nitrobenzaldehyde, and suitable catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZINE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazine moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as palladium on carbon, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of hydrazine derivatives with different functional groups.
Scientific Research Applications
(2E)-1-{5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZINE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-1-{5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties used in various applications.
Domiphen bromide: Another antimicrobial agent with structural similarities.
Uniqueness
(2E)-1-{5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZINE is unique due to its specific combination of a triazinoindole core and a nitrophenylmethylidene hydrazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-ethyl-N-[(E)-(4-nitrophenyl)methylideneamino]-[1,2,4]triazino[5,6-b]indol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O2/c1-2-24-15-6-4-3-5-14(15)16-17(24)20-18(23-21-16)22-19-11-12-7-9-13(10-8-12)25(26)27/h3-11H,2H2,1H3,(H,20,22,23)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXLWMISGSFFTN-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)NN=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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